Product packaging for 2-(5-Chloro-2-furyl)acetonitrile(Cat. No.:)

2-(5-Chloro-2-furyl)acetonitrile

Cat. No.: B11719206
M. Wt: 141.55 g/mol
InChI Key: LYPMBMSWFYGEQT-UHFFFAOYSA-N
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Description

2-(5-Chloro-2-furyl)acetonitrile is a versatile chemical building block of high interest in medicinal and organic synthesis research. This compound features a reactive acetonitrile group attached to a 5-chlorofuran ring, making it a valuable precursor for the construction of more complex molecules. The chlorofuran moiety is a common structural feature in various pharmacologically active compounds, while the nitrile group can be readily transformed into other functional groups, such as carboxylic acids, amides, or amines, significantly expanding its utility in synthetic pathways . Acetonitrile derivatives are widely recognized as ideal synthons in organic chemistry, particularly for cyanomethylation reactions and as a source of cyanide in the preparation of nitrogen-containing compounds . Researchers can leverage this compound in metal-catalyzed cross-coupling reactions, cyclization reactions to create novel heterocyclic systems, and in the exploration of new electro-chemical synthetic methods . As a furan derivative, it holds specific promise in the development of new agrochemicals, pharmaceuticals, and functional materials. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4ClNO B11719206 2-(5-Chloro-2-furyl)acetonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H4ClNO

Molecular Weight

141.55 g/mol

IUPAC Name

2-(5-chlorofuran-2-yl)acetonitrile

InChI

InChI=1S/C6H4ClNO/c7-6-2-1-5(9-6)3-4-8/h1-2H,3H2

InChI Key

LYPMBMSWFYGEQT-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)Cl)CC#N

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 2 5 Chloro 2 Furyl Acetonitrile

Reactivity of the Nitrile Functionality

The nitrile group (–C≡N) is a versatile functional group characterized by a polarized carbon-nitrogen triple bond, which makes the carbon atom electrophilic and the adjacent α-carbon protons acidic.

The electrophilic carbon atom of the nitrile group is susceptible to attack by a wide range of nucleophiles. wikipedia.org This type of reaction, known as a 1,2-nucleophilic addition, breaks the π-bonds of the nitrile and forms a new bond between the nucleophile and the carbon. wikipedia.org The general mechanism involves the nucleophile attacking the electrophilic carbon, pushing the pi-electrons onto the nitrogen atom to form a tetrahedral intermediate. fiveable.melibretexts.org

Strong nucleophiles can attack the carbon-nitrogen triple bond directly. byjus.com For weaker nucleophiles, the reaction may require activation by an acid catalyst. byjus.com A variety of nucleophiles can participate in this reaction, leading to diverse products. For instance, organometallic reagents like Grignard reagents can add to the nitrile to form imines, which can be subsequently hydrolyzed to yield ketones. wikipedia.org Alcohols can also add to the nitrile in what is known as the Pinner reaction. wikipedia.org

Table 1: Examples of Nucleophilic Addition Reactions at the Nitrile Carbon

Nucleophile Reagent Type Intermediate Product Final Product (after hydrolysis)
Hydride (H⁻) Reducing Agent (e.g., LiAlH₄) Imine Primary Amine
Grignard Reagent (R-MgX) Organometallic Imine Ketone
Organozinc Reagent (R-ZnX) Organometallic Imine Ketone (Blaise Reaction)
Alcohol (R-OH) Neutral Nucleophile (acid-catalyzed) Imidate (Pinner Reaction) Ester
Amine (R-NH₂) Neutral Nucleophile Amidine N/A

The protons on the methylene (B1212753) group (–CH₂–) adjacent to the nitrile are acidic. This acidity arises from the strong electron-withdrawing inductive effect of the nitrile group, which stabilizes the resulting carbanion (conjugate base). This stabilized carbanion can then act as a nucleophile in various reactions.

This reactivity allows for alkylation or acylation at the α-carbon. By treating 2-(5-chloro-2-furyl)acetonitrile with a suitable base (e.g., sodium hydride, lithium diisopropylamide), the α-carbanion can be generated. This carbanion can then react with electrophiles such as alkyl halides or acyl chlorides to introduce new substituents at the α-position, extending the carbon chain. This is a common strategy in organic synthesis for building more complex molecules from simpler nitrile precursors.

Nitriles can be hydrolyzed to produce carboxylic acids under either acidic or basic conditions, typically requiring heat. weebly.comlibretexts.orgchemguide.co.uk This transformation is fundamental and proceeds through an amide intermediate. weebly.comchemistrysteps.com

Under acidic conditions, the nitrile is heated with a dilute acid like hydrochloric acid. libretexts.orgchemguide.co.uk The nitrogen atom is first protonated, which activates the nitrile carbon for attack by water. chemistrysteps.com A series of steps leads to the formation of an amide, which is then further hydrolyzed under the acidic conditions to the corresponding carboxylic acid, in this case, 2-(5-chloro-2-furyl)acetic acid, and an ammonium (B1175870) salt. chemguide.co.ukchemistrysteps.com

In alkaline hydrolysis, the nitrile is heated with a base such as sodium hydroxide (B78521) solution. libretexts.org The hydroxide ion acts as the nucleophile, attacking the nitrile carbon directly. weebly.comchemistrysteps.com The initially formed intermediate is protonated by water to give the amide. The amide is then hydrolyzed by the base to form the salt of the carboxylic acid (e.g., sodium 2-(5-chloro-2-furyl)acetate) and ammonia (B1221849) gas. libretexts.orgchemistrysteps.com To obtain the free carboxylic acid, the resulting solution must be acidified with a strong acid. libretexts.org

Table 2: Conditions for the Hydrolysis of this compound

Hydrolysis Type Reagents Primary Product Final Product
Acidic Dilute H₂SO₄ or HCl, H₂O, Heat 2-(5-Chloro-2-furyl)acetamide 2-(5-Chloro-2-furyl)acetic Acid
Alkaline Aqueous NaOH or KOH, Heat 2-(5-Chloro-2-furyl)acetamide Sodium 2-(5-chloro-2-furyl)acetate

Reactivity of the Furan (B31954) Ring System

The furan ring in this compound is an aromatic heterocycle, but its aromaticity is weaker than that of benzene (B151609), making it susceptible to both electrophilic substitution and cycloaddition reactions. The presence of the chloro and acetonitrile (B52724) substituents significantly influences this reactivity.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. fiveable.me In furan, substitution typically occurs at the C2 (α) position, which is the most reactive. Since the C2 position in the target molecule is already substituted, incoming electrophiles will be directed to the remaining open positions (C3 and C4). The final substitution pattern is determined by the directing effects of the existing substituents: the 2-acetonitrile group and the 5-chloro group.

2-Acetonitrile group (–CH₂CN): This group is electron-withdrawing and acts as a deactivator for EAS. It directs incoming electrophiles primarily to the meta position relative to itself, which is the C4 position.

5-Chloro group (–Cl): Halogens are deactivating due to their inductive effect but are ortho-para directors due to resonance. In this case, the chloro group at C5 would direct incoming electrophiles to the C4 position (ortho).

Both substituents, therefore, deactivate the ring towards electrophilic attack but reinforce the direction of substitution to the C4 position. The C3 position is sterically hindered and electronically disfavored by both groups. Consequently, electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts acylation are predicted to occur selectively at the C4 position, though likely requiring harsher conditions than for unsubstituted furan due to the deactivating nature of the substituents. masterorganicchemistry.comlibretexts.org

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Substituent Position Electronic Effect Directing Influence
-CH₂CN 2 Deactivating (Inductive) C4 (meta)
-Cl 5 Deactivating (Inductive), Activating (Resonance) C4 (ortho)
Combined Effect Strongly Deactivating C4

The furan ring can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction, to form 7-oxabicyclo[2.2.1]heptene derivatives. nih.govnih.gov The efficiency of furan as a diene is highly sensitive to the electronic nature of its substituents. nih.gov Electron-donating groups enhance reactivity, while electron-withdrawing groups decrease it. nih.govrsc.org

Both the 5-chloro and the 2-acetonitrile groups on this compound are electron-withdrawing, which significantly reduces the electron density of the furan ring. This makes the molecule a poor diene for Diels-Alder reactions with typical dienophiles. rsc.org The reaction is often thermodynamically unfavorable, and the cycloadducts can readily undergo a retro-Diels-Alder reaction. nih.gov To facilitate the cycloaddition, specific strategies may be required, such as using highly reactive dienophiles, high pressure, or Lewis acid catalysis to lower the energy gap between the diene's HOMO and the dienophile's LUMO. nih.gov Recent studies have also shown that conducting such reactions in aqueous media can sometimes overcome the thermodynamic limitations observed with electron-poor furans. nih.govrsc.org

Hydrogenation and Ring Saturation Studies

The hydrogenation of furan derivatives can proceed via two main pathways: hydrogenation of the furan ring to form tetrahydrofuran (B95107) derivatives or hydrogenolysis of substituents. osti.gov For this compound, the hydrogenation process is complex due to the presence of multiple reactive sites. The choice of catalyst and reaction conditions plays a crucial role in determining the product distribution. osti.govmdpi.com

Noble metal catalysts like platinum, palladium, rhodium, and ruthenium supported on carbon are commonly employed for the hydrogenation of furans. osti.gov Platinum on carbon (Pt/C) has shown high activity and selectivity for C-O bond hydrogenolysis in substituted furans. osti.gov In the case of 2,5-dimethylfuran (B142691), Pt/C favors the formation of 2-hexanone (B1666271) and 2-hexanol (B165339) through ring opening. osti.gov Conversely, other noble metals like palladium, rhodium, and ruthenium tend to favor the hydrogenation of the furan ring, leading to the formation of the corresponding saturated tetrahydrofuran derivative. osti.gov

The reaction kinetics of furan hydrogenation are influenced by factors such as temperature and hydrogen pressure. osti.gov For instance, in the hydrogenation of 2,5-dimethylfuran over a Pt/C catalyst, the step involving the cleavage of the C-O bond in the aromatic ring has the highest activation energy and is favored at higher temperatures and lower hydrogen pressures. osti.gov

It is important to note that while these studies on related furan compounds provide valuable insights, the specific hydrogenation behavior of this compound would also be influenced by the chloro and acetonitrile substituents. The chloro group, being a good leaving group, might be susceptible to hydrogenolysis, leading to the formation of dechlorinated products. The nitrile group can also be reduced to an amine under certain hydrogenation conditions. vanderbilt.edu

Functional Group Interconversions on the Furan Ring

Functional group interconversions represent a cornerstone of organic synthesis, enabling the transformation of one functional group into another. fiveable.mesolubilityofthings.com In the context of this compound, such transformations on the furan ring can lead to a diverse array of novel compounds. These reactions can involve substitution, addition, elimination, oxidation, or reduction. imperial.ac.uk

The electron-rich nature of the furan ring makes it susceptible to electrophilic substitution reactions. numberanalytics.com However, the presence of the electron-withdrawing acetonitrile group at the 2-position and the chloro group at the 5-position deactivates the ring towards electrophilic attack. Despite this, under appropriate conditions, electrophilic substitution might still be achievable, likely at the 3 or 4-positions of the furan ring.

Ring cleavage of the furan moiety is another potential transformation pathway. Oxidation of the furan ring, often catalyzed by cytochrome P450 enzymes in biological systems, can lead to the formation of reactive electrophilic intermediates like epoxides or cis-enediones. nih.gov These intermediates can then react with various nucleophiles. While this is a metabolic pathway, similar transformations can be achieved in the laboratory using appropriate oxidizing agents.

Furthermore, the furan ring can participate in cycloaddition reactions, such as the Diels-Alder reaction, where it acts as a diene. numberanalytics.comresearchgate.net This allows for the construction of complex polycyclic structures. The reactivity of this compound in such reactions would be influenced by the electronic effects of the chloro and acetonitrile substituents.

Role of the Chloro Substituent in Directing Reactivity and Regioselectivity

The chloro substituent at the 5-position of the furan ring in this compound plays a pivotal role in directing the molecule's reactivity and regioselectivity. Halogens on aromatic rings are generally ortho, para-directing in electrophilic aromatic substitution reactions, but they also deactivate the ring. In the case of the furan ring, which is already electron-rich, the chloro group's inductive electron-withdrawing effect deactivates the ring towards electrophilic attack. researchgate.net However, its lone pairs can participate in resonance, which can influence the regioselectivity of any potential substitution reactions.

The chlorine atom is a good leaving group, making the 5-position of the furan ring susceptible to nucleophilic substitution reactions. nih.gov This allows for the introduction of a variety of other functional groups at this position. For example, reactions with thiols can lead to the formation of 5-thioaryl derivatives. nih.gov

The chloro substituent is also a key handle for various cross-coupling reactions, particularly those catalyzed by transition metals like palladium. wikipedia.org These reactions provide a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds at the 5-position of the furan ring.

Coupling Reactions and Cross-Coupling Methodologies for Furan Nitriles

Cross-coupling reactions are a class of chemical reactions that involve the joining of two different molecular fragments, often with the aid of a metal catalyst. wikipedia.org These reactions have become indispensable in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orgnumberanalytics.com For furan nitriles like this compound, cross-coupling reactions offer a versatile strategy for diversification.

The general scheme for a cross-coupling reaction involves an organic halide or triflate (R-X) reacting with an organometallic reagent (R'-M) in the presence of a metal catalyst to form a new bond between the two organic fragments (R-R'). wikipedia.org

Palladium-Catalyzed Transformations

Palladium-catalyzed cross-coupling reactions are among the most widely used methods for bond formation in organic synthesis. libretexts.org The development of these reactions was recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki. wikipedia.org These transformations are valued for their high functional group tolerance and their ability to proceed under relatively mild conditions. wikipedia.org

In the context of this compound, the chloro substituent serves as an excellent electrophilic partner for palladium-catalyzed cross-coupling reactions. The catalytic cycle for these reactions typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. numberanalytics.com

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (in this case, the 5-chlorofuran derivative) to form a palladium(II) intermediate. numberanalytics.com

Transmetalation: The organometallic reagent transfers its organic group to the palladium(II) complex. numberanalytics.com

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, regenerating the palladium(0) catalyst and forming the desired product. numberanalytics.com

Various types of palladium-catalyzed cross-coupling reactions could be applied to this compound, including:

Suzuki-Miyaura Coupling: This reaction couples the chlorofuran with an organoboron compound. libretexts.orguzh.ch

Stille Coupling: This involves the reaction with an organotin compound. libretexts.org

Sonogashira Coupling: This reaction is used to form carbon-carbon triple bonds by coupling with a terminal alkyne. libretexts.org

Heck Reaction: This reaction couples the chlorofuran with an alkene. libretexts.org

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling with an amine. libretexts.org

The choice of reaction conditions, including the palladium catalyst, ligands, base, and solvent, is crucial for the success of these transformations and can be optimized to achieve high yields and selectivity. uzh.ch The nitrile group in this compound is generally compatible with these reaction conditions. nih.gov

Below is an interactive data table summarizing some palladium-catalyzed cross-coupling reactions of related halo-substituted aromatic compounds.

Reactant 1Reactant 2CatalystLigandBaseSolventProductYield (%)
4-Tosyl-2(5H)-furanonePhenylboronic acidPd(OAc)2PPh3K2CO3Toluene4-Phenyl-2(5H)-furanone95
5-Bromo-1,2,3-triazine4-tert-Butylphenylboronic acidPd(dppf)Cl2dppfAg2CO3MeCN5-(4-tert-Butylphenyl)-1,2,3-triazine81
Acyl ChloridePotassium PerfluorobenzoatePd(OAc)2XPhosK3PO4TolueneUnsymmetrical BiarylVaries

Mechanistic Investigations of Reactions Involving Chlorofuran Acetonitrile Systems

Elucidation of Reaction Mechanisms in Furan (B31954) Ring Synthesis and Modification

The synthesis and modification of the furan ring in chlorofuran acetonitrile (B52724) systems proceed through various mechanistic pathways, often influenced by catalysts, solvents, and the nature of the reactants.

Furan Ring Synthesis: The construction of the furan nucleus can be achieved through several strategies, including intramolecular Wittig-type reactions. For instance, a one-step synthesis of highly functionalized furans can be accomplished at room temperature by reacting Michael acceptors with tributylphosphine (B147548) and acyl chlorides. The proposed mechanism involves the formation of phosphorus ylides as key intermediates, which then undergo an intramolecular reaction to form the furan ring. organic-chemistry.org Another efficient protocol utilizes catalytic amounts of phosphine (B1218219) and triethylamine (B128534) for the synthesis of highly functionalized furans, also via an intramolecular Wittig reaction. organic-chemistry.org In this case, silyl (B83357) chloride acts as a promoter to activate phosphine oxide for reduction, and the in-situ regeneration of the base mediates the formation of the phosphorus ylide. organic-chemistry.org

Gold-catalyzed dehydrative cyclizations of heteroatom-substituted propargylic alcohols offer a rapid and efficient route to furans under mild, open-flask conditions with low catalyst loadings. organic-chemistry.org Additionally, a one-pot, three-step reaction cascade employing a combination of triazole-gold (TA-Au) and copper catalysts allows for the synthesis of di-, tri-, and tetrasubstituted furans from simple starting materials. organic-chemistry.org

Furan Ring Modification: Modifications of the furan ring often involve electrophilic substitution reactions. numberanalytics.com The electron-rich nature of the furan ring makes it susceptible to attack by electrophiles. The mechanism typically involves the initial coordination or protonation of the electrophile to the furan ring, followed by the loss of a proton to yield the substituted product. numberanalytics.com These reactions are often facilitated by acid catalysts. numberanalytics.com

Rearrangement of the furan ring to a cyclopentanone (B42830) ring system is another significant modification. This transformation has been observed in the reaction of furfural (B47365) and furfuryl alcohol under hydrogen pressure in the presence of various metal catalysts (Ni, Pt, Pd, Pt–Ru, and Ru). researchgate.net The proposed mechanism suggests that the rearrangement is influenced by the stabilization of a carbocation intermediate on the metal surface, with co-adsorbed water and furfural or furfuryl alcohol playing a role. researchgate.net This pathway is favored in water as a solvent, while it does not proceed in alcoholic solvents. researchgate.net Since the rearrangement occurs in a nucleophilic solvent like water, the reaction intermediates are considered to be electrophilic in nature. researchgate.net

Table 1: Comparison of Furan Ring Synthesis and Modification Mechanisms
Reaction Type Key Mechanistic Feature Catalyst/Reagents Solvent Reference
Synthesis Intramolecular Wittig-type reactionTributylphosphine, acyl chloridesNot specified organic-chemistry.org
Synthesis Intramolecular Wittig reactionPhosphine, triethylamine, silyl chlorideNot specified organic-chemistry.org
Synthesis Dehydrative cyclizationGold catalystOpen-flask organic-chemistry.org
Modification Electrophilic substitutionAcid catalyst (e.g., HCl, H2SO4)Varies numberanalytics.com
Modification Ring rearrangement to cyclopentanoneMetal catalysts (Ni, Pt, Pd, etc.)Water researchgate.net

Mechanistic Aspects of Nitrile Functional Group Transformations

The nitrile group (-C≡N) in 2-(5-chloro-2-furyl)acetonitrile is a versatile functional group that can undergo a variety of transformations. Mechanistic understanding of these reactions is crucial for manipulating the chemical properties of the molecule. While specific studies on this compound are not detailed in the provided search results, general mechanisms for nitrile transformations can be inferred.

Common transformations of the nitrile group include hydrolysis, reduction, and addition reactions. The hydrolysis of nitriles to carboxylic acids can proceed under either acidic or basic conditions. Under acidic conditions, the mechanism involves protonation of the nitrile nitrogen, followed by nucleophilic attack of water to form an imidic acid, which then tautomerizes to an amide. Further hydrolysis of the amide yields the carboxylic acid. In basic hydrolysis, a hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile, leading to a cyanohydrin-like intermediate that is subsequently converted to the carboxylate salt.

Reduction of nitriles typically yields primary amines. This can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. The mechanism with LiAlH₄ involves the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond. Catalytic hydrogenation proceeds via the adsorption of the nitrile onto a metal catalyst surface, followed by the stepwise addition of hydrogen atoms.

Influence of Halogenation on Reaction Pathways in Furan Chemistry

The presence of a halogen, such as chlorine in this compound, significantly influences the reactivity and reaction pathways of the furan ring.

In electrophilic substitution reactions, the halogen atom is generally deactivating due to its electron-withdrawing inductive effect, yet it is ortho-, para-directing. For furan, which is highly reactive, halogenation can help to control polysubstitution. quimicaorganica.org The halogenation of furan itself can proceed via an electrophilic substitution mechanism. quimicaorganica.org The presence of a nucleophilic solvent can lead to nucleophilic addition to the ring, requiring a base or heat to promote rearomatization. quimicaorganica.org

A comprehensive study on the effect of halogen substitution in intramolecular Furan Diels-Alder (IMDAF) reactions revealed that halogenation on the furan ring can be used to overcome the deactivating effect of halogen substitution on the dienophile, leading to highly functionalized cycloadducts. montclair.edu The reaction outcomes are thought to be governed by a combination of factors, including the stabilization of positive charge in the transition state and product, steric effects, and dipolar interactions, rather than frontier orbital effects. montclair.edu

Enzymatic halogenation and dehalogenation reactions are also prevalent in nature and utilize diverse mechanistic strategies. nih.gov Halogenases can catalyze electrophilic substitution reactions on electron-rich substrates by oxidizing a halide (X⁻) to a halenium ion (X⁺), often envisioned as hypohalite (XO⁻) in aqueous media. nih.gov

The influence of halogenation is also observed in the context of biological activity. For instance, the affinity of certain A₂B adenosine (B11128) receptor antagonists containing a furyl group is highly dependent on the halogens present on the scaffold. acs.org

Table 2: Influence of Halogenation on Furan Chemistry
Reaction Type Influence of Halogen Mechanistic Implication Reference
Electrophilic Substitution Deactivating, ortho-, para-directingControls polysubstitution quimicaorganica.org
Intramolecular Diels-Alder Can overcome dienophile deactivationStabilizes transition state, steric and dipolar effects montclair.edu
Enzymatic Halogenation Substrate for halogenasesFormation of halenium ion for electrophilic attack nih.gov

Kinetic Studies and Reaction Rate Determination for Transformations

While specific kinetic data for reactions involving this compound were not found in the provided search results, the principles of kinetic studies are applicable. Kinetic studies are essential for determining reaction rates and understanding the factors that influence them, such as concentration, temperature, and catalysts.

For instance, in the intramolecular Furan Diels-Alder reactions, it was found that halogen substitution on the dienophile made the reactions slower and less thermodynamically favorable. montclair.edu This indicates a higher activation energy for the reaction. Kinetic analysis would involve measuring the rate of disappearance of reactants or the rate of formation of products over time under various conditions to determine the rate law and activation parameters (activation energy, pre-exponential factor).

Flash-photolysis experiments have been used to study the reactions of chlorine radicals with humic acids, yielding rate constants as high as (3 ± 2) × 10¹⁰ M⁻¹ s⁻¹. copernicus.org Such techniques could be applied to investigate the kinetics of reactions involving chlorofuran systems to quantify their reactivity.

Stereochemical Analysis of Reaction Pathways

Stereochemical analysis is crucial for understanding the three-dimensional arrangement of atoms in the products of a reaction and provides deep insights into the reaction mechanism.

In the context of enzymatic halogenation, stereoselective C-H functionalization on remote carbon centers can occur, leading to the formation of chiral products. nih.gov The stereochemistry of these reactions is dictated by the specific three-dimensional structure of the enzyme's active site.

For non-enzymatic reactions like the intramolecular Furan Diels-Alder reaction, the stereochemical outcome is a key feature. The relative stereochemistry of the resulting cycloadducts provides information about the geometry of the transition state. Computational studies, in conjunction with experimental results, can help to elucidate the preferred stereochemical pathways. montclair.edu

Although specific stereochemical studies on reactions of this compound were not available in the search results, any reaction that creates a new stereocenter from this prochiral molecule would warrant a detailed stereochemical investigation to understand the factors controlling the stereoselectivity.

Synthetic Applications and Derivatization Strategies of 2 5 Chloro 2 Furyl Acetonitrile

Utilization as a Versatile Synthetic Building Block

2-(5-Chloro-2-furyl)acetonitrile serves as a foundational component for the introduction of the 5-chloro-2-furyl moiety into larger molecules. The nitrile group, with its electrophilic carbon and nucleophilic nitrogen, alongside the reactive furan (B31954) ring, provides multiple sites for chemical modification. sci-hub.sentnu.no The electron-withdrawing nature of the nitrile group activates the adjacent methylene (B1212753) group, making its protons acidic and susceptible to deprotonation to form a stabilized carbanion. sci-hub.seresearchgate.net This nucleophilic center can then participate in a variety of carbon-carbon bond-forming reactions.

The furan ring itself can undergo several transformations. Despite the deactivating effect of the chlorine atom, it can still participate in electrophilic substitution reactions, although under harsher conditions than unsubstituted furan. More significantly, the furan ring can be involved in cycloaddition reactions, such as Diels-Alder reactions, providing a pathway to complex polycyclic systems. researchgate.net The chloro substituent also offers a handle for cross-coupling reactions, further expanding its synthetic utility.

The nitrile functionality is a key reactive center, capable of undergoing a wide array of transformations. It can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(5-chloro-2-furyl)acetic acid. Reduction of the nitrile group, typically with reducing agents like lithium aluminum hydride, affords the primary amine, 2-(5-chloro-2-furyl)ethanamine. Furthermore, the nitrile group can react with organometallic reagents, such as Grignard reagents, to produce ketones after hydrolysis. These fundamental transformations are summarized in the table below.

Table 1: Key Transformations of this compound

Reagent(s)ProductTransformation Type
H₃O⁺, Δ2-(5-Chloro-2-furyl)acetic acidNitrile Hydrolysis
1. LiAlH₄; 2. H₂O2-(5-Chloro-2-furyl)ethanamineNitrile Reduction
1. RMgX; 2. H₃O⁺1-(5-Chloro-2-furyl)alkan-2-oneNitrile reaction with Grignard
Base (e.g., NaH)[1-(5-Chloro-2-furyl)acetonitrile]⁻α-Deprotonation

Precursor in Heterocyclic Synthesis

A significant application of this compound lies in its use as a precursor for the synthesis of various heterocyclic compounds. nih.govclockss.org The nitrile group and the activated methylene group are particularly instrumental in the construction of nitrogen-containing heterocycles.

The activated methylene group of this compound can readily condense with various electrophiles to initiate cyclization reactions. For instance, reaction with α,β-unsaturated ketones or esters can lead to the formation of substituted pyridines or pyrimidines through Michael addition followed by intramolecular cyclization and aromatization.

The nitrile group itself is a valuable synthon for building nitrogen heterocycles. pitt.edunih.govclockss.org It can participate in cyclization reactions where it acts as an electrophile. For example, intramolecular attack by a suitably positioned nucleophile within the same molecule can lead to the formation of five- or six-membered rings. Additionally, the nitrile can undergo [2+2+2] cycloadditions with alkynes, catalyzed by transition metals, to afford substituted pyridines.

The furan ring of this compound is a key component in the synthesis of fused-ring systems. researchgate.net One of the most powerful methods for this is the Diels-Alder reaction, where the furan acts as a diene. Reaction with a suitable dienophile, such as maleic anhydride (B1165640) or a substituted alkyne, leads to the formation of an oxabicyclic adduct. This adduct can then undergo further transformations, such as ring-opening or rearrangement, to generate highly functionalized aromatic or hydroaromatic systems.

For example, the Diels-Alder reaction of this compound with dimethyl acetylenedicarboxylate (B1228247) would yield a bicyclic adduct which, upon acid-catalyzed rearrangement, could lead to a substituted benzene (B151609) ring fused with another ring system derived from the dienophile. The chlorine atom on the furan ring can influence the regioselectivity of the cycloaddition.

Role in the Construction of Complex Organic Architectures

The multifaceted reactivity of this compound allows for its incorporation into more intricate and complex organic molecules. Its ability to act as a versatile building block and a precursor to heterocyclic systems makes it a valuable tool in multistep total synthesis.

The combination of a reactive nitrile, an activatable methylene group, and a diene system within the furan ring, all appended with a chloro-handle for further functionalization, provides a powerful platform for the strategic assembly of complex molecular frameworks. For instance, the nitrile can be transformed into an amine, which can then be acylated or alkylated. The resulting intermediate can then undergo an intramolecular reaction involving the furan ring to construct a polycyclic system.

Formation of Polyfunctionalized Organic Molecules

The synthesis of molecules bearing multiple functional groups is a central theme in modern organic chemistry. This compound is an excellent starting material for creating such polyfunctionalized compounds. mdpi.com The inherent functionalities of the molecule can be selectively manipulated, and new functional groups can be introduced through a variety of reactions.

For example, the activated methylene group can be alkylated or acylated, introducing new carbon-based functional groups. The nitrile can be partially hydrolyzed to an amide or fully to a carboxylic acid. The furan ring can be dihydroxylated or undergo other electrophilic additions. The chlorine atom can be substituted via nucleophilic aromatic substitution or participate in cross-coupling reactions to introduce aryl, alkyl, or other groups. This ability to sequentially or concurrently modify different parts of the molecule allows for the generation of a diverse library of polyfunctionalized organic molecules with potential applications in materials science and medicinal chemistry. mdpi.com

Computational Chemistry Approaches for 2 5 Chloro 2 Furyl Acetonitrile and Its Analogs

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in analyzing the electronic characteristics of 2-(5-Chloro-2-furyl)acetonitrile. scispace.com DFT methods are prized for their balance of computational cost and accuracy, making them a standard tool for studying molecular systems. scispace.com By solving approximations of the Schrödinger equation, DFT can determine the ground-state electron density of the molecule, from which numerous properties can be derived. youtube.com

Table 1: Predicted Electronic Properties of this compound Note: The following values are illustrative examples based on typical DFT calculations for similar heterocyclic compounds and are not experimental results.

PropertyIllustrative ValueSignificance
HOMO Energy-6.5 eVEnergy of the highest occupied molecular orbital; relates to the ability to donate electrons.
LUMO Energy-1.2 eVEnergy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons.
HOMO-LUMO Gap5.3 eVIndicates chemical reactivity and kinetic stability.
Dipole Moment3.5 DMeasures the overall polarity of the molecule.

Molecular Modeling and Simulation Studies for Reaction Pathways and Transition States

Molecular modeling is instrumental in elucidating the mechanisms of chemical reactions involving this compound. By simulating reaction pathways, researchers can identify intermediates, transition states, and the associated energy barriers (activation energies). This information is vital for understanding reaction kinetics and predicting the most favorable course of a reaction.

For instance, the acetonitrile (B52724) group in the target molecule can undergo several transformations, such as hydrolysis to a carboxylic acid or reduction to an amine. Computational studies can map the potential energy surface for these reactions. This involves calculating the energy of the system as the geometry changes from reactant to product. The highest point on this path corresponds to the transition state, the fleeting molecular arrangement that determines the reaction's activation energy. Comparing the activation energies of competing pathways allows for the prediction of the major product under specific conditions. Similarly, reactions involving the furan (B31954) ring, such as electrophilic substitution, can be modeled to understand the regioselectivity and the influence of the chloro and acetonitrile substituents. researchgate.net

Prediction of Reactivity and Selectivity Profiles

Computational chemistry enables the prediction of how and where this compound and its analogs will react. This is often achieved by analyzing calculated electronic and structural descriptors, a concept central to Quantitative Structure-Activity Relationship (QSAR) studies. nih.govnih.gov

Reactivity indicators derived from DFT calculations, such as the energies of frontier molecular orbitals (HOMO/LUMO) and local descriptors like Fukui functions or calculated atomic charges, can pinpoint the most reactive sites in the molecule. For electrophilic attack, the site with the highest electron density or the largest HOMO lobe (often a carbon atom on the furan ring) is typically the most susceptible. For nucleophilic attack, regions with low electron density or a large LUMO lobe, such as the carbon atom of the nitrile group, are the likely targets. The chlorine atom at the 5-position of the furan ring acts as an electron-withdrawing group, influencing the electron distribution and reactivity of the entire ring system.

Table 2: Hypothetical Calculated Atomic Charges for Reactivity Analysis Note: These values are for illustrative purposes to demonstrate the concept.

Atom/PositionHypothetical Charge (a.u.)Predicted Reactivity
Furan C3-0.15Potential site for electrophilic attack.
Furan C4-0.10Lesser potential site for electrophilic attack.
Furan C5+0.05Influenced by electron-withdrawing Cl atom.
Nitrile Carbon+0.25Potential site for nucleophilic attack.

Conformation Analysis and Stereochemical Insights

Conformation analysis involves determining the most stable three-dimensional arrangement of a molecule's atoms. For this compound, this primarily concerns the rotation around the single bond connecting the furan ring to the acetonitrile side chain. Computational methods can perform a potential energy surface scan by systematically rotating this bond and calculating the energy at each step. This process identifies the lowest-energy conformer, which is the most populated and generally most reactive form of the molecule. eurjchem.com

While the parent molecule is achiral, many of its derivatives or reaction products could possess stereocenters. In such cases, computational studies are invaluable for providing stereochemical insights. nih.gov For example, if a reaction creates a new chiral center, modeling can predict which stereoisomer is more likely to form by comparing the energies of the diastereomeric transition states leading to each product. This predictive power is crucial in fields like pharmaceutical development, where the stereochemistry of a molecule can determine its biological activity.

Aromaticity Studies of the Furan Ring System

The furan ring in this compound is an aromatic system. Its aromaticity arises because it is a cyclic, planar molecule where one of the lone pairs on the sp² hybridized oxygen atom is delocalized into the ring, creating a π-system with six electrons, which satisfies Hückel's (4n+2) rule. quora.com

However, the degree of aromaticity in furan is less than that of other five-membered heterocycles like thiophene (B33073) and pyrrole, and significantly less than benzene (B151609). ksu.edu.sa Computational studies have quantified this, showing that the aromaticity order is generally Benzene > Thiophene > Pyrrole > Furan. ksu.edu.sa This reduced aromaticity is attributed to the high electronegativity of the oxygen atom, which holds its lone pair more tightly, and the geometric constraints of the five-membered ring that affect orbital overlap. semanticscholar.orgresearchgate.net The interaction energy of the heteroatom's lone pair with the ring's π-system, a measure of aromatic stabilization, was estimated to be 42.9 kcal/mol in furan, compared to 61.9 kcal/mol in pyrrole. semanticscholar.org This lower aromatic character means the furan ring is more diene-like and more susceptible to addition reactions, such as the Diels-Alder reaction, compared to more aromatic rings. ksu.edu.sasemanticscholar.org

Advanced Spectroscopic and Chromatographic Methodologies for Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-(5-Chloro-2-furyl)acetonitrile, both ¹H and ¹³C NMR are indispensable for confirming its unique structure.

¹H NMR Spectroscopy The proton NMR spectrum of this compound is expected to show distinct signals corresponding to each type of proton in the molecule. The furan (B31954) ring contains two aromatic protons, and the acetonitrile (B52724) substituent has a methylene (B1212753) group.

Furan Protons: The two protons on the furan ring are in different chemical environments and are expected to appear as doublets due to coupling with each other. The proton at the C3 position would likely resonate at a different chemical shift than the proton at the C4 position, influenced by the adjacent chloro and cyanomethylene groups.

Methylene Protons (-CH₂CN): The two protons of the methylene group are chemically equivalent and would appear as a singlet, as there are no adjacent protons to couple with. This signal would be found in the aliphatic region but shifted downfield due to the electron-withdrawing effects of both the furan ring and the nitrile group.

¹³C NMR Spectroscopy The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, six unique carbon signals are expected.

Furan Carbons: Four signals will correspond to the carbons of the furan ring. The carbon atom bonded to the chlorine (C5) and the carbon bonded to the cyanomethylene group (C2) would have their chemical shifts significantly influenced by these substituents.

Acetonitrile Group Carbons: Two distinct signals are expected for the acetonitrile functional group: one for the methylene carbon (-CH₂) and one for the nitrile carbon (-C≡N). The nitrile carbon typically appears in a characteristic downfield region of the spectrum.

Table 1: Predicted NMR Data for this compound Predicted values are based on standard chemical shift ranges and substituent effects.

TechniqueAssignmentPredicted Chemical Shift (ppm)Expected Multiplicity
¹H NMR-CH₂CN~3.8 - 4.2Singlet (s)
¹H NMRFuran H (C3 or C4)~6.3 - 6.8Doublet (d)
¹H NMRFuran H (C3 or C4)~6.3 - 6.8Doublet (d)
¹³C NMR-CH₂CN~20 - 25N/A
¹³C NMR-C≡N~115 - 120N/A
¹³C NMRFuran Carbons~110 - 155N/A

Vibrational Spectroscopy (e.g., Infrared, Raman) for Functional Group Analysis and Molecular Structure

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

Infrared (IR) Spectroscopy The IR spectrum of this compound would display several characteristic absorption bands that confirm the presence of its key functional groups.

Nitrile (C≡N) Stretch: A sharp, intense absorption band is expected in the region of 2240-2260 cm⁻¹, which is highly characteristic of a nitrile group.

Aromatic C-H Stretch: Absorption bands corresponding to the C-H stretching vibrations of the furan ring would appear above 3000 cm⁻¹.

Aliphatic C-H Stretch: The C-H stretching of the methylene group would be observed just below 3000 cm⁻¹.

C=C and C-O-C Stretches: The furan ring vibrations, including C=C and C-O-C stretches, would produce a series of bands in the fingerprint region (approximately 1600-1000 cm⁻¹).

C-Cl Stretch: The carbon-chlorine bond stretch would give rise to an absorption in the lower frequency region of the spectrum, typically between 800 and 600 cm⁻¹.

Raman spectroscopy would provide complementary information, often showing a strong signal for the symmetrically substituted and less polar nitrile (C≡N) bond.

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Furan C-HStretch> 3000Medium
Methylene C-HStretch< 3000Medium
Nitrile (C≡N)Stretch2240 - 2260Sharp, Strong
Furan RingC=C & C-O-C Stretches1000 - 1600Multiple, Medium-Strong
C-ClStretch600 - 800Medium-Strong

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Pattern Analysis (e.g., GC-MS, GC-MS/MS)

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by ionizing it and analyzing the mass-to-charge ratio (m/z) of the resulting fragments.

For this compound (C₇H₄ClNO), the molecular weight can be precisely determined. A key feature in its mass spectrum would be the isotopic pattern of the molecular ion peak due to the presence of chlorine, which has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This results in two peaks for the molecular ion (M⁺ and M+2) separated by two mass units, with the M+2 peak having about one-third the intensity of the M⁺ peak.

Common fragmentation pathways would likely involve the cleavage of the molecule at its weakest points.

Loss of Chlorine: Fragmentation may occur via the loss of a chlorine radical, leading to a significant peak at [M-Cl]⁺.

Benzylic-type Cleavage: Cleavage of the bond between the furan ring and the methylene group is common, which could result in the formation of a chlorofuryl-methyl cation or a cyanomethyl radical.

Ring Fragmentation: The furan ring itself can undergo fragmentation, leading to smaller charged species.

Table 3: Predicted Mass Spectrometry Fragments for this compound m/z values calculated using the most abundant isotope (³⁵Cl).

m/z (for ³⁵Cl)Proposed Fragment IdentityNotes
155[C₇H₄³⁵ClNO]⁺Molecular Ion (M⁺)
157[C₇H₄³⁷ClNO]⁺Isotopic M+2 peak, ~33% intensity of M⁺
120[M - Cl]⁺Loss of chlorine atom
115[C₅H₄Cl]⁺Fragment from cleavage of CH₂CN group

Chromatographic Methods for Purity Assessment and Mixture Separation (e.g., HPLC, GC)

Chromatographic techniques are essential for separating this compound from reaction byproducts or starting materials and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) HPLC is a robust method for analyzing non-volatile or thermally sensitive compounds. For purity assessment of this compound, a reversed-phase HPLC method would be most suitable.

Stationary Phase: A C18 or C8 column is typically used.

Mobile Phase: A gradient or isocratic mixture of a polar organic solvent, such as HPLC-grade acetonitrile or methanol, and water would be employed. wikipedia.orgnih.gov

Detection: The furan ring is a chromophore, making UV detection at a suitable wavelength (e.g., 254 nm) an effective method for quantification.

Gas Chromatography (GC) GC is an excellent technique for analyzing volatile compounds. This compound is sufficiently volatile for GC analysis, often coupled with a mass spectrometer (GC-MS) for definitive peak identification.

Column: A capillary column with a mid-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) would likely provide good separation.

Detector: A Flame Ionization Detector (FID) provides a robust quantitative response, while a Mass Spectrometer (MS) allows for both quantification and structural confirmation of the analyte and any impurities. researchgate.net

Purity Analysis: The purity is determined by the relative area percentage of the main peak in the chromatogram.

Table 4: Typical Chromatographic Methods for Analysis

MethodTypical Stationary PhaseTypical Mobile Phase / Carrier GasCommon Detector
Reversed-Phase HPLCODS (C18)Acetonitrile / WaterUV-Vis
Gas Chromatography (GC)5% Phenyl-MethylpolysiloxaneHelium or HydrogenFID or MS

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. researchgate.net If this compound can be obtained as a high-quality single crystal, this technique can provide a wealth of structural information.

The process involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern. researchgate.net This analysis yields an electron density map from which the exact positions of each atom in the crystal lattice can be determined. The resulting structural data includes:

Unambiguous confirmation of the molecular connectivity.

Precise bond lengths and bond angles.

Conformational details of the molecule in the solid state.

Information on intermolecular interactions, such as stacking or hydrogen bonding, which dictate the crystal packing.

While X-ray crystallography has been used to determine the structures of many furan derivatives, specific crystallographic data for this compound is not available in published literature. Obtaining such data would be contingent on the successful growth of a suitable single crystal.

Emerging Research Directions and Future Perspectives for 2 5 Chloro 2 Furyl Acetonitrile Research

Unexplored Synthetic Routes and Method Development

While established methods for the synthesis of nitriles and functionalized furans exist, dedicated and optimized routes to 2-(5-Chloro-2-furyl)acetonitrile are not widely documented, presenting a clear opportunity for methodological innovation. Future research is likely to focus on developing more efficient, sustainable, and scalable synthetic pathways starting from readily available precursors.

A primary area of development will be the utilization of biomass-derived feedstocks. 5-Chlorofurfural, which can be derived from furfural (B47365), itself a product of lignocellulosic biomass, is a logical starting material. Research into novel, high-yield conversions from this aldehyde to the target nitrile is a key forward-looking strategy. Traditional methods, such as the conversion of the aldehyde to an aldoxime followed by dehydration, could be optimized using novel dehydrating agents or catalytic systems to improve yields and reduce waste.

Alternative strategies avoiding multi-step sequences are also a promising frontier. Direct cyanation methods, potentially using less toxic cyanide sources and innovative catalysts, could provide a more atom-economical and streamlined approach. The exploration of one-pot methodologies that combine the synthesis of the furan (B31954) ring and the introduction of the acetonitrile (B52724) moiety would represent a significant advance in efficiency.

Table 1: Potential Unexplored Synthetic Strategies for this compound

Starting Material Key Transformation Potential Reagents/Catalysts Anticipated Advantages
5-Chloro-2-furaldehyde Aldoxime formation and dehydration Hydroxylamine, followed by catalysts like copper salts or acid anhydrides. Utilizes a readily available precursor.
5-Chloro-2-furaldehyde Strecker Synthesis NaCN, NH₄Cl followed by an oxidative step. Direct formation of an alpha-amino nitrile precursor.
5-Chloro-2-furfuryl chloride Nucleophilic Substitution Sodium cyanide (NaCN) or Potassium cyanide (KCN) in a polar aprotic solvent. A direct and facile displacement reaction.

Novel Chemical Transformations and Catalysis

The dual functionality of this compound makes it a versatile scaffold for generating diverse molecular architectures. Future research will undoubtedly focus on leveraging its reactive sites—the nitrile group and the carbon-chlorine bond—through innovative catalytic methods.

The nitrile group is a gateway to numerous other functional groups. Catalytic hydrolysis can yield the corresponding carboxylic acid or amide, which are crucial intermediates in pharmaceutical synthesis. researchgate.net Similarly, catalytic reduction of the nitrile can produce primary amines, essential building blocks for a vast array of bioactive molecules. The development of selective catalysts that can perform these transformations while leaving the chloro-furan ring intact is a key research objective.

The chlorine atom on the furan ring is an ideal handle for cross-coupling reactions. Modern catalytic methods, such as Suzuki, Stille, Heck, and Buchwald-Hartwig couplings, have been underexplored for this specific substrate. Applying these reactions would enable the introduction of a wide variety of substituents (aryl, alkyl, amino, etc.) at the 5-position of the furan ring, paving the way for the rapid generation of compound libraries for high-throughput screening in drug discovery programs. nih.gov

Table 2: Prospective Catalytic Transformations of this compound

Reactive Site Transformation Type Potential Catalyst Product Class
Nitrile Group Hydrolysis Acid, base, or enzyme (e.g., nitrilase) catalysts. Carboxylic acids, Amides
Nitrile Group Reduction Heterogeneous catalysts (e.g., Pd/C, Raney Ni) with H₂. Primary Amines
Nitrile Group Cycloaddition Metal catalysts (e.g., copper, zinc) with azides. Tetrazoles
C-Cl Bond Suzuki Coupling Palladium complexes with boronic acids/esters. 5-Aryl/Alkyl-2-furylacetonitriles
C-Cl Bond Buchwald-Hartwig Amination Palladium complexes with amines. 5-Amino-2-furylacetonitriles

Advanced Computational Studies for Predictive Modeling

As computational power increases, in silico methods are becoming indispensable for accelerating chemical research. For this compound, advanced computational studies offer a predictive lens through which its synthesis, reactivity, and potential applications can be understood and optimized before extensive lab work is undertaken.

Density Functional Theory (DFT) calculations can be employed to model reaction pathways for both its synthesis and subsequent transformations. nih.govacs.org This can help identify the most energetically favorable routes, predict potential byproducts, and guide the selection of optimal catalysts and reaction conditions. For instance, modeling the transition states of various cross-coupling reactions on the furan ring can predict which catalytic systems are most likely to be successful. researchgate.net

Furthermore, computational tools can predict the physicochemical and electronic properties of the molecule and its derivatives. researchgate.netnih.gov Properties such as molecular orbital energies (HOMO-LUMO), electrostatic potential, and dipole moment can provide insights into the molecule's reactivity and potential for intermolecular interactions. This is particularly valuable in a medicinal chemistry context, where such models can predict how a molecule might bind to a biological target, such as an enzyme or receptor. acs.org

Table 3: Applications of Predictive Modeling in this compound Research

Modeling Technique Predicted Properties Research Impact
Density Functional Theory (DFT) Reaction energetics, transition states, activation energies. Optimization of synthetic routes and catalytic processes. nih.govacs.org
Quantum Mechanics (QM) Spectroscopic data (NMR, IR), electronic properties (HOMO/LUMO). Structure confirmation and prediction of chemical reactivity. researchgate.net
Molecular Dynamics (MD) Conformational analysis, solvent effects. Understanding dynamic behavior and interactions in solution.

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry is revolutionizing chemical manufacturing, offering enhanced safety, efficiency, and scalability. springerprofessional.dechim.ituc.pt The synthesis and derivatization of this compound are prime candidates for integration with these modern technologies.

Continuous flow reactors provide superior control over reaction parameters such as temperature, pressure, and mixing, which is crucial for optimizing yields and minimizing side reactions. durham.ac.uk Many of the proposed synthetic steps, such as cyanations or exothermic cross-coupling reactions, can be performed more safely in a flow regime. nih.gov

Pairing flow chemistry with automation can create powerful platforms for high-throughput synthesis and optimization. nih.gov An automated system could systematically vary reagents, catalysts, and conditions to rapidly identify the optimal protocol for synthesizing a library of this compound derivatives. youtube.com This automated approach, which can integrate synthesis, purification, and analysis, dramatically accelerates the discovery-to-development pipeline for new pharmaceuticals and functional materials. alentris.orgsumitomo-chem.co.jp The development of a fully automated, end-to-end synthesis of novel compounds based on this scaffold represents a significant future research direction.

Table 4: Benefits of Integrating Flow Chemistry and Automation

Technology Specific Application Key Advantages
Flow Chemistry Synthesis of this compound from precursors. Enhanced heat/mass transfer, improved safety, precise control over reaction time. springerprofessional.deuc.pt
Catalytic cross-coupling reactions. Rapid screening of catalysts and conditions, ability to use superheated solvents safely. durham.ac.uk
Automated Synthesis Library generation of derivatives. High-throughput synthesis, reduced manual error, faster discovery cycles. nih.govyoutube.com
Process optimization. Algorithmic optimization of reaction variables (yield, purity).

| Integrated Systems | End-to-end synthesis, purification, and analysis. | "On-demand" production of compounds, seamless scale-up from discovery to manufacturing. nih.gov |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(5-Chloro-2-furyl)acetonitrile, and how can reaction conditions be systematically optimized?

  • Methodological Answer : A common approach involves nucleophilic substitution or condensation reactions. For example, analogous nitrile synthesis often employs acetonitrile as a solvent with a weak base (e.g., K₂CO₃) to facilitate reaction progress. Reaction parameters such as temperature (room temperature vs. reflux), stoichiometry of reagents, and solvent choice should be monitored via TLC or HPLC . Optimization may require iterative adjustments to achieve yields >90%.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral data interpreted?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies chlorine-substituted furan protons (δ 6.5–7.5 ppm) and nitrile carbon signals (δ 115–120 ppm). Coupling patterns distinguish regioisomers .
  • FTIR : The nitrile group exhibits a sharp peak near 2240 cm⁻¹, while furan C-Cl stretches appear at 650–750 cm⁻¹ .
  • XRD : Single-crystal X-ray diffraction confirms molecular geometry and bond angles, critical for validating computational models .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Storage : Keep at 0–6°C in airtight containers to prevent degradation .
  • Hazard Mitigation : Use fume hoods due to potential toxicity (classified as [劇]III in Japan). Emergency procedures should include neutralization with activated carbon for spills .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular docking) predict the reactivity or bioactivity of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry using B3LYP/6-311+G(d,p) basis sets to analyze electron density at the nitrile and chloro-furan moieties, predicting sites for electrophilic attack .
  • Docking Studies : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes). Validate with experimental IC₅₀ values from enzyme inhibition assays .

Q. How should researchers resolve contradictions in spectral or reactivity data for this compound?

  • Methodological Answer :

  • Case Study : If NMR signals conflict with predicted splitting patterns, re-examine solvent effects (e.g., deuterated acetonitrile vs. DMSO-d₆) or consider dynamic processes like ring puckering in the furan group .
  • Cross-Validation : Compare experimental UV-Vis spectra (λmax ~270 nm for nitrile-furan systems) with TD-DFT simulations to identify discrepancies in conjugation effects .

Q. What strategies enable the design of novel derivatives of this compound for targeted applications (e.g., catalysis or medicinal chemistry)?

  • Methodological Answer :

  • Retrosynthetic Analysis : Use AI-driven tools (e.g., Reaxys or Pistachio) to propose derivatives via functional group interconversion (e.g., replacing Cl with -CF₃ for enhanced lipophilicity) .
  • Structure-Activity Relationships (SAR) : Test derivatives in bioassays (e.g., antimicrobial or anticancer screens) and correlate substituent effects with activity trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.